![molecular formula C13H19NO3 B6352383 Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate CAS No. 1155158-79-4](/img/structure/B6352383.png)

Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

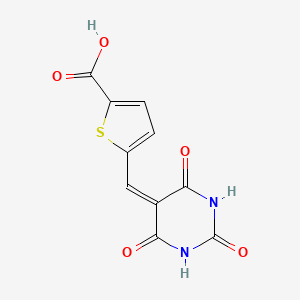

“Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate”, commonly referred to as MMB, is a synthetic compound. It has a molecular formula of C13H19NO3 and a molecular weight of 237.29 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a butanoate backbone with a methoxyphenylmethylamino group attached .科学的研究の応用

Kinetics and Reaction Products

One significant area of research involves understanding the kinetics and products of reactions involving similar compounds. For instance, studies have focused on the reaction kinetics with OH radicals, which are crucial in environmental chemistry. In particular, research by Aschmann, Arey, & Atkinson (2011) on a related compound, 3-methoxy-3-methyl-1-butanol, explores its reaction with OH radicals, identifying key reaction products and implications for atmospheric chemistry. This study contributes to our understanding of how similar compounds might behave in the environment and their potential impacts (Aschmann, Arey, & Atkinson, 2011).

Synthesis and Antimicrobial Activity

Another area of research focuses on the synthesis and biological activities of derivatives of similar compounds. Mickevičienė et al. (2015) investigated the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties. Their work demonstrates the potential of these compounds in developing new antimicrobial agents, highlighting their good activity against certain bacterial and fungal strains (Mickevičienė et al., 2015).

Corrosion Inhibition Efficiency

Research by Djenane et al. (2019) delves into the synthesis and evaluation of new ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives for their corrosion inhibition efficiency. Their findings underscore the potential of such compounds in protecting metals against corrosion, particularly in acidic environments, which is vital for industrial applications (Djenane et al., 2019).

Polymer Solar Cells

In the field of renewable energy, Lv et al. (2014) explored the use of an amine-based, alcohol-soluble fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells. This study illustrates the versatility of similar compounds in enhancing the efficiency of organic solar cells, a critical step towards more sustainable energy solutions (Lv et al., 2014).

Biofuel Production

Another intriguing application is in the realm of biofuel production. Research by Cann & Liao (2009) on pentanol isomer synthesis in engineered microorganisms points to the potential of using metabolic engineering to produce biofuels from similar compounds. Their work represents a promising avenue for developing renewable energy sources, leveraging microbial systems for the production of valuable chemical compounds (Cann & Liao, 2009).

特性

IUPAC Name |

methyl 3-[(2-methoxyphenyl)methylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-10(8-13(15)17-3)14-9-11-6-4-5-7-12(11)16-2/h4-7,10,14H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHPMPRIVRYSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)

![Methyl 3-[(3-ethoxypropyl)amino]butanoate](/img/structure/B6352309.png)

![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)

![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)

![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)

![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)

![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)

![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)

![1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352397.png)

![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)

![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)